N'-(9-Anthrylmethylene)-2,4-dihydroxybenzohydrazide
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Overview
Description
N’-(9-Anthrylmethylene)-2,4-dihydroxybenzohydrazide is a chemical compound that features an anthracene moiety linked to a benzohydrazide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(9-Anthrylmethylene)-2,4-dihydroxybenzohydrazide typically involves the condensation reaction between 9-anthraldehyde and 2,4-dihydroxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base linkage between the aldehyde group of 9-anthraldehyde and the hydrazide group of 2,4-dihydroxybenzohydrazide .
Industrial Production Methods
While specific industrial production methods for N’-(9-Anthrylmethylene)-2,4-dihydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(9-Anthrylmethylene)-2,4-dihydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the anthracene moiety.
Reduction: Reduced forms of the hydrazide group.
Substitution: Substituted hydrazide derivatives.
Scientific Research Applications
N’-(9-Anthrylmethylene)-2,4-dihydroxybenzohydrazide has several scientific research applications:
Chemistry: Used as a fluorescent probe due to its anthracene moiety, which exhibits strong fluorescence properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of organic electronic materials and sensors
Mechanism of Action
The mechanism of action of N’-(9-Anthrylmethylene)-2,4-dihydroxybenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazide group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The anthracene moiety can intercalate with DNA, potentially disrupting replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
N’-(9-Anthrylmethylene)nicotinohydrazide: Similar structure with a nicotinohydrazide moiety.
N’-(9-Anthrylmethylene)-4-methylbenzenesulfonohydrazide: Contains a sulfonohydrazide group instead of a benzohydrazide group
Uniqueness
N’-(9-Anthrylmethylene)-2,4-dihydroxybenzohydrazide is unique due to its combination of the anthracene moiety and the 2,4-dihydroxybenzohydrazide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
478508-09-7 |
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Molecular Formula |
C22H16N2O3 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2,4-dihydroxybenzamide |
InChI |
InChI=1S/C22H16N2O3/c25-16-9-10-19(21(26)12-16)22(27)24-23-13-20-17-7-3-1-5-14(17)11-15-6-2-4-8-18(15)20/h1-13,25-26H,(H,24,27)/b23-13+ |
InChI Key |
OAYDIKOMEMJUPE-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)C4=C(C=C(C=C4)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C4=C(C=C(C=C4)O)O |
Origin of Product |
United States |
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